Ethyl 3-phenoxybenzoate

Beschreibung

Contextualization within Ester Chemistry and Aryl Ether Systems

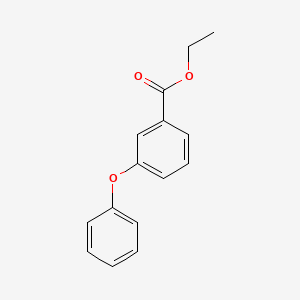

Ethyl 3-phenoxybenzoate, with the chemical formula C₁₅H₁₄O₃, is structurally defined by a central benzene (B151609) ring substituted with an ethoxycarbonyl group (-COOCH₂CH₃) and a phenoxy group (-O-C₆H₅) at the meta position. This unique arrangement of functional groups places it at the intersection of two important classes of organic compounds: esters and aryl ethers.

The ester functional group is a product of the formal condensation of a carboxylic acid and an alcohol. In the case of this compound, it is the ethyl ester of 3-phenoxybenzoic acid. Esters are known for their characteristic reactivity, primarily centered around the electrophilic carbonyl carbon. They readily undergo nucleophilic acyl substitution reactions, with hydrolysis being a key example. The hydrolysis of esters, which can be catalyzed by either acids or bases, cleaves the ester bond to yield a carboxylic acid and an alcohol. libretexts.org In the case of this compound, basic hydrolysis with a reagent like sodium hydroxide (B78521) would produce sodium 3-phenoxybenzoate and ethanol (B145695). sserc.org.ukyoutube.com Subsequent acidification would then yield 3-phenoxybenzoic acid. sserc.org.uk This reactivity is fundamental to its use as an intermediate, allowing for the controlled release of the parent carboxylic acid when required.

The aryl ether linkage in this compound consists of a phenyl group bonded to an oxygen atom, which is in turn attached to the benzoate (B1203000) ring. Aryl ethers are generally characterized by their chemical stability. researchgate.net The carbon-oxygen bond of the ether is typically unreactive to many reagents. nih.gov However, under harsh conditions with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), ether cleavage can occur. researchgate.netnih.govepa.gov For aryl alkyl ethers, this cleavage typically results in a phenol (B47542) and an alkyl halide, as the aromatic C-O bond is stronger and less susceptible to cleavage than the alkyl C-O bond. ic.ac.ukbeyondpesticides.org The synthesis of such aryl ethers often involves nucleophilic aromatic substitution, with the Ullmann condensation being a classic method for their formation. nih.govchemicalbook.com This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenoxide. nih.govchemicalbook.com Modern advancements in this area have led to the development of more efficient catalytic systems that can operate under milder conditions. who.intmasterorganicchemistry.com

Relevance to Advanced Chemical Synthesis and Derivatization Strategies

The bifunctional nature of this compound makes it a valuable intermediate in advanced chemical synthesis. Its primary significance lies in its connection to the synthesis of pyrethroids, a major class of synthetic insecticides. beyondpesticides.orgwho.int Pyrethroids are esters of chrysanthemic acid or a related acid, and an alcohol component, which is often derived from 3-phenoxybenzyl alcohol. who.int 3-Phenoxybenzoic acid, readily obtained from the hydrolysis of this compound, is a key precursor to 3-phenoxybenzyl alcohol. walisongo.ac.idresearchgate.netnih.gov

The synthetic utility of this compound can be understood through several key reactions:

Hydrolysis: As previously mentioned, the ester group can be easily hydrolyzed to provide 3-phenoxybenzoic acid. libretexts.orgsserc.org.uk This carboxylic acid is a versatile building block for further chemical transformations.

Reduction: The ester functionality can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is capable of reducing the ester group in this compound to yield 3-phenoxybenzyl alcohol, a crucial component for the synthesis of many pyrethroid insecticides. ic.ac.ukmasterorganicchemistry.comdoubtnut.com This reaction proceeds via the addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com

Derivatization of the Carboxylic Acid: Once converted to 3-phenoxybenzoic acid, the carboxyl group can be activated, for instance by conversion to an acyl chloride, and then reacted with various nucleophiles to generate a library of derivatives, such as amides. researchgate.net Research has explored the synthesis of various derivatives of 3-phenoxybenzoic acid with potential pharmacological activities. researchgate.net

While direct derivatization of this compound is less common than the derivatization of its corresponding acid, the ester can, in principle, undergo reactions at the aromatic rings. Electrophilic substitution reactions, such as nitration or halogenation, could introduce new functional groups, although the directing effects of the existing substituents would need to be carefully considered. wikipedia.orglibretexts.org

Overview of Current Research Gaps and Future Directions

Despite its established role in agrochemical synthesis, there are several areas where further research on this compound and its derivatives could be beneficial.

One area of interest is the development of more sustainable and efficient synthetic methodologies. While the Ullmann condensation is a traditional method for forming the aryl ether bond, it often requires harsh reaction conditions. nih.gov Research into greener catalytic systems, potentially using more abundant and less toxic metals or even biocatalysis, could provide more environmentally friendly routes to 3-phenoxybenzoic acid and its esters. The use of lipases for esterification is a growing field and could be explored for the synthesis of these compounds under milder conditions. researchgate.net

Another research gap lies in the exploration of new applications for this compound and its derivatives beyond the agrochemical sector. The 3-phenoxybenzoic acid scaffold is present in some compounds with reported pharmacological activity. researchgate.net A systematic investigation into the medicinal chemistry of derivatives that can be accessed from this compound could lead to the discovery of new therapeutic agents. This would involve the synthesis of compound libraries and their screening for various biological activities. For instance, the neurotoxic effects of the metabolite 3-phenoxybenzoic acid have been studied, suggesting that derivatives could be designed to modulate specific neurological pathways. researchgate.netnih.gov

Furthermore, a more detailed investigation into the reactivity of the aromatic rings of this compound could open up new avenues for derivatization. Understanding the regioselectivity of electrophilic substitution reactions on this specific substrate could allow for the synthesis of novel, polysubstituted aromatic compounds with unique properties.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 60677-14-7 | chemicalbook.com |

| Molecular Formula | C₁₅H₁₄O₃ | chemicalbook.com |

| Molecular Weight | 242.27 g/mol | chemicalbook.com |

| Appearance | Colorless to light yellow liquid | chemicalbook.com |

| Boiling Point | 155-157 °C at 0.5 mmHg | chemicalbook.com |

| Density | 1.159 g/cm³ | chemicalbook.com |

| Refractive Index | 1.577 | chemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-phenoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-17-15(16)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKYKBFMRILRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346970 | |

| Record name | Ethyl 3-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60677-14-7 | |

| Record name | Ethyl 3-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving Ethyl 3 Phenoxybenzoate

Esterification Pathways for 3-Phenoxybenzoic Acid and Ethanol (B145695)

The conversion of 3-phenoxybenzoic acid to its ethyl ester, ethyl 3-phenoxybenzoate, is a fundamental esterification reaction. This can be achieved through several methods, each with its own set of conditions and efficiencies.

Direct Esterification Techniques

Direct esterification, often referred to as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. athabascau.camasterorganicchemistry.com In the case of this compound, 3-phenoxybenzoic acid is reacted with ethanol.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol reactant is typically used, or water, the byproduct, is removed as it forms. athabascau.camasterorganicchemistry.com For the synthesis of this compound, the reaction is often carried out under reflux conditions to achieve a complete conversion of the acid to the ester. One specific method involves refluxing 3-phenoxybenzoic acid with ethanol using sulfuric acid as the catalyst at 80°C for 6 hours, resulting in a yield of approximately 85%.

| Direct Esterification of 3-Phenoxybenzoic Acid | |

| Reactants | 3-Phenoxybenzoic Acid, Ethanol |

| Catalyst | Sulfuric Acid (H₂SO₄) |

| Conditions | Reflux at 80°C |

| Reaction Time | 6 hours |

| Approximate Yield | 85% |

Transesterification Processes

Transesterification is another pathway to synthesize esters. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to produce a different ester. While not a primary route for the synthesis of this compound from 3-phenoxybenzoic acid, it is a relevant transformation in ester chemistry. For instance, if a different alkyl ester of 3-phenoxybenzoic acid were available, it could be converted to this compound by reacting it with an excess of ethanol in the presence of an acid or base catalyst.

Precursor Chemistry: Synthesis of 3-Phenoxybenzoic Acid (3-PBA)

The availability of 3-phenoxybenzoic acid (3-PBA) is crucial for the synthesis of this compound. 3-PBA can be synthesized through various chemical routes.

Routes from 3-Phenoxybenzonitrile (B1587545) and 3-Phenoxybenzaldehyde (B142659)

One common method for preparing 3-phenoxybenzoic acid is through the hydrolysis of 3-phenoxybenzonitrile. This hydrolysis can be carried out under acidic or basic conditions. For example, refluxing an aqueous solution of 3-phenoxybenzonitrile with sodium hydroxide (B78521), followed by acidic workup, yields 3-phenoxybenzoic acid. researchgate.net

Alternatively, 3-phenoxybenzaldehyde can serve as a precursor. biosynth.com The aldehyde can be oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation.

| Precursor | Reagents | Product |

| 3-Phenoxybenzonitrile | 1. NaOH, H₂O, Reflux2. Acid | 3-Phenoxybenzoic Acid |

| 3-Phenoxybenzaldehyde | Oxidizing Agent | 3-Phenoxybenzoic Acid |

Ullmann Reaction in Phenoxybenzoate Synthesis

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, and its variations are powerful tools for the formation of diaryl ethers. byjus.comorganic-chemistry.orgwikipedia.org A modified Ullmann condensation can be employed to synthesize 3-phenoxybenzoic acid. scispace.com This typically involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. wikipedia.org For the synthesis of 3-phenoxybenzoic acid, this could involve the coupling of a phenol with a substituted benzoic acid derivative. Research has shown that a modified Ullmann coupling of a phenol with 2-chlorobenzoic acid can provide good yields of the corresponding phenoxybenzoic acid. scispace.com While this specific example is for the 2-isomer, the principle can be applied to synthesize the 3-isomer as well.

Acylation Reactions Involving 3-Phenoxybenzoyl Chloride

3-Phenoxybenzoyl chloride is a reactive derivative of 3-phenoxybenzoic acid that is useful in various chemical transformations, including the synthesis of esters and amides. cymitquimica.com It can be prepared from 3-phenoxybenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orgchemicalbook.com

Once formed, 3-phenoxybenzoyl chloride can readily react with ethanol to produce this compound. This reaction is a nucleophilic acyl substitution where the ethoxide ion from ethanol attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. This reaction is often carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. A reported method involves the reaction of 3-phenoxybenzoyl chloride with sodium ethoxide in anhydrous tetrahydrofuran (B95107) (THF) at room temperature for 12 hours, yielding approximately 78% of the product.

| Acylation Route to this compound | |

| Starting Material | 3-Phenoxybenzoyl Chloride |

| Reactant | Sodium Ethoxide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Conditions | Room Temperature |

| Reaction Time | 12 hours |

| Approximate Yield | 78% |

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is a key strategy for developing new chemical entities. These modifications can target the ester group or the aromatic rings to fine-tune the molecule's properties.

Synthesis of Related Esters and Carboximidates

The transformation of the carboxyl group or its precursors is a common strategy for creating derivatives. Research has demonstrated the synthesis of various esters and carboximidates starting from related precursors like 3-phenoxybenzonitrile. For instance, the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, is a foundational method.

Under Pinner conditions, 3-phenoxybenzonitrile reacts with alcohols and hydrogen chloride to form the corresponding imidate hydrochlorides. These intermediates can then be acylated to produce N-substituted esters of 3-phenoxyphenylcarboximidic acid. A typical reaction involves using triethylamine as an HCl acceptor in an anhydrous solvent like 1,4-dioxane.

Furthermore, derivatives can be synthesized from precursors like 2-cyanoprop-2-yl 3-phenoxybenzoate. This compound reacts with aliphatic alcohols in the presence of HCl to yield imidates of 2-methyl-2-(3-phenoxybenzoate)propionic acid. These imidate hydrochlorides can be further acylated with reagents like benzoyl chloride to produce N-(benzoyl)-2-methyl-2-(3-phenoxybenzoate)propiocarboximidates. acs.org

Below is a table summarizing the synthesis of various derivatives.

| Starting Material | Reagents | Product | Yield (%) |

| 2-cyanoprop-2-yl 3-phenoxybenzoate | Isopropyl alcohol, HCl | Isopropylimidate hydrochloride of 2-methyl-2-(3-phenoxybenzoate)propionic acid | 94 |

| Ethylimidate hydrochloride of 2-methyl-2-(3-phenoxybenzoate)propionic acid | Benzoyl chloride, Triethylamine | Ethyl N-(benzoyl)-2-methyl-2-(3-phenoxybenzoate)propiocarboximidate | - |

| 3-phenoxybenzonitrile | Ethanol, HCl, then Methacryloyl chloride, Triethylamine | Ethyl N-(methacryloyl)-3-phenoxyphenylcarboximidate | 82 |

| 3-phenoxybenzonitrile | Ethanol, HCl, then Chloronicotinoyl chloride, Triethylamine | Ethyl N-(chloronicotinoyl)-3-phenoxyphenylcarboximidate | - |

Structural Modifications and Analog Design

Structural modifications and the design of analogs are driven by the need to explore structure-activity relationships for various applications. These modifications can involve introducing different substituents on either of the two aromatic rings of the 3-phenoxybenzoate core.

One approach involves using substituted phenols or substituted benzoic acid derivatives in the initial synthesis. For example, in the synthesis of thyroid hormone analogues, a modified Ullmann coupling was used to react various substituted phenols with 2-chlorobenzoic acid, demonstrating that the core phenoxybenzoic acid structure can be built from diverse, functionalized starting materials. organic-chemistry.org This same principle allows for the synthesis of 3-phenoxybenzoic acid analogs with substituents at various positions, leading to a wide range of structurally diverse compounds. organic-chemistry.org

Catalytic Transformations in the Synthesis and Modification of Phenoxybenzoates

Catalysis offers powerful tools for both the synthesis and modification of phenoxybenzoates, providing routes that are often more efficient, selective, and environmentally benign than stoichiometric methods.

Enzyme-Mediated Synthesis of Phenoxybenzoate Derivatives

Enzyme-mediated, or biocatalytic, methods are gaining prominence in chemical synthesis due to their high selectivity and mild reaction conditions. Lipases are particularly relevant for reactions involving esters. While direct enzymatic synthesis of this compound is not widely documented, related transformations highlight the potential of this approach.

Studies on the metabolism of 3-phenoxybenzoic acid (3-PBA)-containing triglycerides by pancreatic and lipoprotein lipases show that these enzymes can hydrolyze the ester bonds linking 3-PBA to a glycerol (B35011) backbone. acs.org Lipase-catalyzed reactions are often reversible, meaning that under the appropriate non-aqueous conditions, lipases could potentially catalyze the esterification of 3-phenoxybenzoic acid with ethanol.

Furthermore, research has demonstrated the successful use of lipase-catalyzed enantioselective transesterification for the synthesis of (S)-alpha-cyano-3-phenoxybenzyl acetate (B1210297), a structurally related pyrethroid component. nih.gov This indicates that enzymes can recognize and act on phenoxybenzyl moieties, suggesting that the enzymatic synthesis of chiral phenoxybenzoate derivatives is a feasible strategy.

Metal-Catalyzed Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are crucial for constructing the diaryl ether linkage that defines the phenoxybenzoate structure.

The most established method is the Ullmann condensation (or Ullmann ether synthesis), which traditionally involves the copper-promoted coupling of an aryl halide with a phenol. acs.org The synthesis of the 3-phenoxybenzoic acid core can be achieved by coupling a substituted phenol with a halobenzoic acid in the presence of a copper catalyst. organic-chemistry.org

Classic Ullmann Reaction Conditions:

Catalyst: Stoichiometric amounts of copper powder or copper salts (e.g., CuI).

Solvents: High-boiling polar solvents such as DMF, nitrobenzene, or N-methylpyrrolidone.

Temperature: High temperatures, often exceeding 200°C. acs.org

Modern advancements have led to improved, ligand-assisted copper-catalyzed protocols that can proceed under milder conditions. For example, the use of ligands like N,N-dimethylglycine can facilitate the coupling at temperatures as low as 90°C. organic-chemistry.org These reactions typically involve a copper(I) catalyst that undergoes oxidative addition with the aryl halide, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether and regenerate the catalyst. acs.org

| Reaction Type | Catalyst System | Key Feature |

| Ullmann Condensation | CuI / N,N-dimethylglycine | Allows reaction at lower temperatures (90°C). |

| Ullmann-type Reaction | CuO Nanoparticles / KF/clinoptilolite | Utilizes nanoparticle catalysts and a solid base. nih.gov |

| Buchwald-Hartwig Ether Synthesis | Pd(OAc)₂ / Bulky Phosphine Ligands | Palladium-catalyzed alternative for C-O bond formation. |

Organocatalytic Approaches

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers a metal-free alternative for synthesis. While specific organocatalytic methods for the synthesis of this compound are not extensively detailed in dedicated studies, general methodologies for key transformations are applicable.

One relevant transformation is the direct esterification of a carboxylic acid with an alcohol. Recently, novel sulfur(IV)-based organocatalysts have been developed for the direct esterification of carboxylic acids. rsc.org These catalysts operate via a redox-neutral mechanism involving an intramolecularly interrupted Pummerer intermediate, which activates the carboxylic acid for nucleophilic attack by the alcohol. This approach represents a potential organocatalytic route to this compound from 3-phenoxybenzoic acid and ethanol, avoiding the need for harsh acidic conditions or coupling agents.

Additionally, the development of metal-free C-O coupling reactions provides another avenue. While not always strictly catalytic, methods using reagents like diaryliodonium salts in the presence of a base can form diaryl ethers without a transition metal. rsc.org These reactions proceed under mild conditions and tolerate a wide range of functional groups, offering a complementary strategy to traditional metal-catalyzed methods. rsc.org

Analytical Methodologies for Phenoxybenzoate Compounds in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantitative analysis of Ethyl 3-phenoxybenzoate and its related compounds from diverse sample matrices. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, which identifies compounds based on their mass-to-charge ratio. For the analysis of compounds like this compound, GC-MS provides high sensitivity and specificity. jmchemsci.comscispace.com

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. scispace.com The column's stationary phase interacts differently with each compound, leading to their separation based on factors like boiling point and polarity. As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum serves as a chemical fingerprint for identification. jmchemsci.comscispace.com The instrument is often operated in selective ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. researchgate.net

While direct analysis of this compound is feasible, related acidic metabolites like 3-phenoxybenzoic acid often require a derivatization step (e.g., silylation) to increase their volatility for GC-MS analysis. jmaterenvironsci.com

Table 1: Illustrative GC-MS Parameters for Analysis of Aromatic Esters

| Parameter | Setting |

|---|---|

| Column | ZB-5MS (or equivalent 5% phenyl-arylene phase), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min scispace.com |

| Oven Program | Initial 70-80°C, ramp at 6-15°C/min to 280-300°C, hold for 5-10 min scispace.comglobalresearchonline.net |

| Injector Temp. | 250-300°C jmaterenvironsci.comglobalresearchonline.net |

| Ion Source Temp. | 230-280°C scispace.comglobalresearchonline.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV scispace.com |

| MS Mode | Full Scan (m/z 40-500) or Selective Ion Monitoring (SIM) researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating non-volatile or thermally sensitive compounds. researchgate.net It is particularly well-suited for the analysis of this compound and its metabolites in various matrices. nih.gov The most common mode for this type of analysis is reversed-phase (RP-HPLC), where a non-polar stationary phase (like C18) is used with a polar mobile phase. researchgate.netrsc.org

The separation is achieved by pumping a solvent mixture (mobile phase) through a column packed with the stationary phase. researchgate.net When the sample is injected, its components travel through the column at different rates depending on their relative affinity for the two phases. Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the non-polar column. Detection is often performed using a UV detector, as the aromatic rings in phenoxybenzoates absorb UV light. researchgate.netsemanticscholar.org

Method development in HPLC involves optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), pH, column temperature, and flow rate to achieve the desired separation. rsc.orgeurl-pesticides.eu

Table 2: Typical RP-HPLC Parameters for Aromatic Ester Analysis

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.netrsc.org |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and Water (often with acid modifier like formic or acetic acid) researchgate.neteurl-pesticides.eu |

| Flow Rate | 0.8 - 1.2 mL/min researchgate.net |

| Column Temp. | Ambient to 45°C eurl-pesticides.eunih.gov |

| Detection | UV-Vis or Photodiode Array (PDA) Detector, ~254-280 nm researchgate.net |

| Injection Vol. | 5 - 20 µL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is the gold standard for trace-level quantification of compounds in complex matrices like food and biological fluids. sigmaaldrich.commdpi.com It is frequently employed for the analysis of pyrethroid insecticide metabolites, including 3-phenoxybenzoic acid (3-PBA). researchgate.net

After separation on an LC column, the analyte enters the mass spectrometer, typically using an electrospray ionization (ESI) source, which is suitable for polar and semi-polar compounds. sigmaaldrich.com In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion for the target compound is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces matrix interference, allowing for very low limits of detection. sigmaaldrich.comresearchgate.net

For this compound, a method would be developed by first optimizing the ionization in the MS source (likely forming [M+H]⁺ or [M+NH₄]⁺ adducts) and then identifying the most stable and abundant precursor-to-product ion transitions. sigmaaldrich.com

Table 3: Plausible LC-MS/MS Parameters for this compound

| Parameter | Setting |

|---|---|

| LC Column | C18 (e.g., Kinetex C18, 100 mm x 2.1 mm, 2.6 µm) researchgate.net |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile/Methanol with 0.1% Formic Acid (Gradient Elution) researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temp. | ~550°C researchgate.net |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 243.1 (for [M+H]⁺) |

| Product Ions (Q3) | Hypothetical fragments (e.g., based on loss of ethoxy group or cleavage of ether bond) |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a compound. chemicalbook.com It involves spotting the sample onto a plate coated with a thin layer of an adsorbent (stationary phase), typically silica (B1680970) gel. chemicalbook.com

The plate is then placed in a sealed chamber containing a solvent or solvent mixture (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. The separation is visualized under UV light or by using a staining agent. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. chemicalbook.com For a relatively non-polar compound like this compound, a normal-phase system with a silica gel plate and a mobile phase consisting of a mixture like hexane (B92381) and ethyl acetate (B1210297) would be appropriate.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of molecules. They rely on the interaction of electromagnetic radiation with matter to provide detailed information about a compound's chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. It is based on the absorption of radiofrequency waves by atomic nuclei (most commonly ¹H and ¹³C) in a strong magnetic field. The resulting spectrum provides information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule. semanticscholar.orgchemicalbook.com

For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the different types of protons:

Ethyl Group: A triplet signal for the methyl (-CH₃) protons and a quartet signal for the methylene (B1212753) (-CH₂) protons, with their characteristic coupling pattern.

Aromatic Protons: A complex series of signals in the aromatic region of the spectrum corresponding to the protons on the two different benzene (B151609) rings. The specific splitting patterns and chemical shifts would depend on the substitution pattern.

Table 4: Expected ¹H NMR Signals for this compound

| Structural Unit | Proton Type | Expected Signal Type |

|---|---|---|

| Ethyl Ester | -O-CH₂-CH₃ | Quartet |

| Ethyl Ester | -O-CH₂-CH₃ | Triplet |

| Benzene Ring 1 | Aromatic C-H | Multiplets/Doublets |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the structural elucidation of molecules by identifying their functional groups. For an ester like this compound, the IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds.

While a specific, publicly available, evaluated spectrum for this compound is not readily found, the expected prominent absorption peaks can be inferred from the analysis of similar structures, such as ethyl ethanoate and other aromatic esters. docbrown.info The key identifying absorptions would include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1750–1735 cm⁻¹. docbrown.info

C-O Stretch: An intense band corresponding to the stretching vibration of the C-O single bond of the ester group, generally found between 1300 cm⁻¹ and 1000 cm⁻¹. For ethanoate esters, this often appears between 1250 and 1230 cm⁻¹. docbrown.info

Aromatic C-H and C=C Bends: Absorptions from the benzene rings, including C-H out-of-plane bending and C=C in-plane ring stretching, would be visible in the fingerprint region below 1500 cm⁻¹.

Aliphatic C-H Stretch: Vibrations from the ethyl group's C-H bonds would appear around 2975–2845 cm⁻¹. docbrown.info

C-O-C Ether Stretch: A characteristic band for the ether linkage (phenoxy group) would also be present.

These spectral features collectively provide a unique "fingerprint" for the identification of the compound. docbrown.info

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~2975–2845 | Aliphatic C-H (Ethyl) | Stretching |

| ~1750–1735 | Carbonyl C=O (Ester) | Stretching |

| ~1250–1230 | C-O (Ester) | Stretching |

| Below 1500 | Aromatic C=C and C-H | Ring & Bending |

| Varies | C-O-C (Ether) | Asymmetric Stretching |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is useful for quantitative analysis and providing information about electronic transitions within the molecule. The phenoxy and benzoate (B1203000) groups in this compound contain chromophores that absorb UV radiation.

Studies on related compounds show characteristic absorption patterns. For instance, an ethyl sinapate dimer, which also possesses aromatic ester characteristics, shows strong absorption in the UVA region. nih.gov A UV/Vis spectrum of a similar compound, ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate), recorded in dimethyl sulfoxide (B87167) (DMSO), demonstrates the utility of this technique for structural characterization. researchgate.net For this compound, the absorption maxima (λmax) would be influenced by the solvent used and the electronic structure conferred by the conjugated system of the aromatic rings and the carbonyl group. Prolonged exposure to UV radiation can lead to photochemical degradation, a factor that must be considered during analysis. nih.gov

Sample Preparation and Derivatization for Analysis

Analyzing phenoxybenzoate compounds in complex environmental and biological samples necessitates robust preparation methods to isolate and concentrate the analytes and remove interfering substances. mdpi.comanalecta.hu

Solid-Phase Extraction (SPE) is a dominant technique for extracting phenoxybenzoate compounds and their metabolites from various matrices. mdpi.comanalecta.hu It offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, shorter processing times, and amenability to automation. mdpi.comnih.gov

Biological Samples (Urine): For the analysis of the biomarker 3-PBA in human urine, a common procedure involves acid hydrolysis to release conjugated metabolites, followed by extraction. nih.govnih.gov A mixed-mode SPE, which combines different retention mechanisms, can effectively reduce interferences from the urine matrix, yielding high recovery rates of around 110±6%. nih.gov The sample is loaded onto a preconditioned column, washed to remove interferences, and then the analyte is eluted with a specific solvent mixture, such as 1% acetic acid in hexane and ethyl acetate. nih.gov

Environmental Samples (Water, Soil): In environmental water analysis, SPE cartridges with polystyrene-based polymers have been used to preconcentrate phenoxy acids. nih.gov This method allows for the determination of analytes down to levels of 0.05 µg/L with recoveries greater than 80%. nih.gov For solid samples like soil, an initial solvent extraction is performed, followed by purification of the extract using an SPE column to remove co-extractives and concentrate the target compounds. raykolgroup.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often combined with d-SPE (dispersive SPE), is also widely applied for preparing complex samples like tea, using a mix of adsorbents such as GCB (graphitized carbon black) and C18 to achieve good recoveries. mdpi.com

Table 2: Comparison of Extraction Techniques for Phenoxybenzoate Analytes

| Technique | Matrix | Common Sorbent/Solvent | Typical Recovery | Key Advantage |

| Solid-Phase Extraction (SPE) | Urine, Water | Mixed-mode or Polystyrene-based polymers | >80-110% nih.govnih.gov | High throughput, reduced solvent use. mdpi.comnih.gov |

| QuEChERS with d-SPE | Tea, Vegetables | GCB, C18, Florisil | 84-99% mdpi.com | Fast and effective for complex matrices. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Water | Dichloromethane or Acetone/Dichloromethane mixture nih.govwalisongo.ac.id | 90±13% nih.gov | Established method, but can be solvent-intensive. |

For analysis by Gas Chromatography (GC), which requires analytes to be volatile and thermally stable, derivatization is often a necessary step for polar compounds like the metabolite 3-PBA. nih.govcolostate.edu While some pyrethroids can be analyzed directly by GC, their acidic metabolites cannot. nih.gov

The primary goal of derivatization is to convert the polar carboxyl group (-COOH) of 3-PBA into a less polar, more volatile ester. colostate.edu

Alkylation: This involves converting the acid to an ester. One method uses hexafluoroisopropyl alcohol (HFIP) for esterification, which enhances detection by an electron capture detector (ECD). nih.gov

Silylation: This is a universal method for derivatizing compounds with active hydrogens. colostate.edu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. mdpi.comsigmaaldrich.com This process significantly improves the chromatographic behavior of the analyte, leading to better peak shape and detector response. sigmaaldrich.com The reaction conditions, such as temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com

Immunoassay Development for Related Phenoxybenzoate Compounds

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), provide a rapid, cost-effective, and high-throughput screening tool for detecting phenoxybenzoate compounds, especially the common pyrethroid metabolite 3-PBA, in biological samples. nih.govgoldstandarddiagnostics.com These assays are based on the specific binding of an antibody to the target analyte. goldstandarddiagnostics.com

An ELISA for 3-PBA was developed for biomonitoring studies involving large numbers of urine samples. nih.gov The method demonstrated a limit of quantification of 2 µg/L and could process 96 samples in approximately 2.5 hours. nih.gov The assay's performance is often validated against more complex instrumental methods like GC-MS or LC-MS/MS, showing high correlation. nih.gov

The specificity of the assay is critical. Cross-reactivity studies determine if the antibody binds to other structurally similar compounds. In one 3-PBA immunoassay, significant cross-reactivity was observed with 4-fluoro-3-phenoxybenzoic acid (72%) and 3-phenoxybenzaldehyde (B142659) (75%), which are metabolites or intermediates of other pyrethroids. nih.gov Other developments have focused on increasing sensitivity, such as a direct competitive fluorescence enzyme immunoassay (dc-FEIA) based on a nanobody-alkaline phosphatase fusion protein, which achieved a very low detection limit of 0.011 ng/mL for 3-PBA. nih.gov

Table 3: Performance of Immunoassays for Phenoxybenzoate Compounds

| Assay Type | Target Analyte(s) | Sensitivity (IC₅₀ or LOD) | Cross-Reactivity Highlights | Reference |

| Enzyme-Linked Immunosorbent Assay (ELISA) | 3-PBA | LOQ: 2 µg/L | 4-fluoro-3-phenoxybenzoic acid (72%), 3-phenoxybenzaldehyde (75%) | nih.gov |

| Indirect Competitive ELISA (ic-ELISA) | Cypermethrin (B145020) and other pyrethroids | IC₅₀: 129.1 µg/L (Cypermethrin) | β-cypermethrin (64.7%), cyfluthrin (B156107) (59.9%), fenvalerate (B1672596) (16.9%) | mdpi.com |

| Direct Competitive Fluorescence EIA (dc-FEIA) | 3-PBA | IC₅₀: 0.082 ng/mL; LOD: 0.011 ng/mL | Highly specific, with results showing good consistency with LC-MS. | nih.gov |

| ELISA for Glycine Conjugates | PBA-glycine | IC₅₀: 0.42 µg/L (in buffer) | Little to no cross-reactivity with the parent compound and other metabolites. | nih.gov |

Structure Activity Relationship Sar Studies and Biological Interactions

Investigation of Pharmacological Activities of 3-Phenoxybenzoic Acid Derivatives

Derivatives of 3-phenoxybenzoic acid have been synthesized and evaluated for a range of pharmacological activities, demonstrating their potential as modulators of key biological pathways.

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors involved in regulating metabolic processes. frontiersin.org Agonists of PPARγ, in particular, are used in therapies targeting hyperglycemia. researchgate.net Research has shown that certain 3-phenoxybenzoic acid derivatives can act as PPARγ agonists. researchgate.net For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate has been identified as a compound exhibiting this activity. researchgate.net Natural product activators of PPARγ often act as selective PPARγ modulators (SPPARMs) and may present fewer side effects than full agonists like thiazolidinediones. researchgate.net The activation of PPARγ by these derivatives is a key area of investigation for potential therapeutic applications in metabolic disorders. frontiersin.orgresearchgate.net

In the context of metabolic regulation, glucokinase activation and the inhibition of protein glycation are significant therapeutic targets. Studies have revealed that derivatives of 3-phenoxybenzoic acid possess these capabilities. Specifically, compounds such as 2-cyanoprop-2-yl 3-phenoxybenzoate have been found to activate glucokinase and inhibit the non-enzymatic glycation of proteins. researchgate.netresearchgate.net This dual activity highlights the potential of these derivatives in managing conditions related to impaired glucose metabolism. Some synthesized derivatives demonstrated a reliable inhibition of specific fluorescence of glycated bovine serum albumin (BSA). researchgate.net

Phenolic compounds are recognized for their antioxidant and antiplatelet activities, which are crucial for cardiovascular health. nih.gov Derivatives of 3-phenoxybenzoic acid have been shown to exhibit both of these properties. researchgate.net The antioxidant capacity of phenolic compounds is often attributed to their ability to scavenge free radicals and inhibit enzymes that generate reactive oxygen species (ROS). nih.gov Certain 3-phenoxybenzoic acid derivatives have demonstrated moderate antiplatelet properties. researchgate.net The antioxidant activity of these compounds has also been noted, with some derivatives showing low to moderate levels of activity. researchgate.net This is consistent with the broader understanding of how phenolic structures contribute to antioxidant effects by inhibiting lipid peroxidation and reducing radical species. nih.gov

The inhibition of cholinesterases is a key mechanism in the treatment of various neurological disorders. nih.gov Research into m-aminobenzoic acid derivatives has shown potent anticholinesterase activity, with some compounds being more effective than established drugs like galanthamine (B1674398) and tacrine. nih.govumn.edu While this research is on a related but different class of benzoic acid derivatives, it points to the potential of the benzoic acid scaffold in designing cholinesterase inhibitors. The inhibitory potency of these agents is closely linked to their interaction with the active site of the cholinesterase enzyme. nih.gov Information regarding the specific spasmolytic activity of phenoxybenzoate derivatives is less defined in the provided context.

Herbicidal Activity of Phenoxyphenyl Derivatives

Phenoxyphenyl and diphenyl ether derivatives are significant in agriculture due to their herbicidal properties. nih.govnih.govdoi.org Many of these compounds act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.govnih.govdoi.org This inhibition disrupts chlorophyll (B73375) synthesis in weeds, leading to bleaching and death. nih.govnih.gov

Research has led to the development of novel diphenyl ether derivatives with potent PPO inhibitory activity, in some cases exceeding that of commercial herbicides like oxyfluorfen. nih.govdoi.org For example, a series of phenoxypyridine-2-pyrrolidinone derivatives were synthesized, with some showing high PPO inhibitory effects. nih.gov Molecular docking studies have helped to understand how these compounds bind to the active site of the PPO enzyme. nih.govnih.gov Field trials have demonstrated the efficacy of these new derivatives in controlling a broad spectrum of weeds in various crops, including rice, cotton, and peanut. nih.govdoi.org

| Compound Type | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Phenoxypyridine-2-pyrrolidinone derivatives | Protoporphyrinogen oxidase (PPO) | Compound 9d showed a half-maximal inhibitory concentration (IC50) of 0.041 mg/L, comparable to oxyfluorfen. | nih.gov |

| Diphenyl ether derivatives with a five-membered heterocycle | Protoporphyrinogen oxidase (PPO) | Compound G4 had an IC50 of 0.0468 μmol/L, about 3 times better than oxyfluorfen. | nih.gov |

| Diphenyl ether derivatives with a 2-pyrrolidone structure | Protoporphyrinogen oxidase (PPO) | Compound H7 (IC50 = 0.0262 mg/L) showed better PPO inhibitory activity than oxyfluorfen. | doi.org |

Interactions with Biological Systems at a Molecular Level

The interaction of chemicals with biological systems is a complex process determined by the intrinsic properties of the molecule, such as its size, shape, and charge. nih.gov 3-Phenoxybenzoic acid (3-PBA), a primary metabolite of many pyrethroid insecticides (which can be esters of 3-phenoxybenzoic acid), has been shown to interact with biological systems at the molecular level. researchgate.netnih.govnih.gov

Studies have indicated that 3-PBA can accumulate in brain tissue and may be implicated in dopaminergic degeneration, a hallmark of Parkinson's disease. researchgate.netnih.gov Research suggests that 3-PBA can dysregulate the levels of certain proteins and activate enzymes that contribute to the pathological aggregation of α-synuclein, a key protein in Parkinson's disease. researchgate.netnih.gov These molecular interactions highlight the potential for metabolites of compounds like ethyl 3-phenoxybenzoate to have significant biological effects. The study of how such molecules interact with cellular components like proteins and membranes is crucial for understanding their broader toxicological and pharmacological profiles. nih.govnih.gov

Enzyme Inhibition and Activation Mechanisms

This compound is recognized as a metabolic intermediate in the breakdown of synthetic pyrethroid insecticides. Its interaction with enzymes is primarily characterized by its hydrolysis. Research has shown that the compound is hydrolyzed by carboxylesterases found in microorganisms. For instance, a carboxylesterase from Bacillus cereus SM3, a 61 kDa enzyme, demonstrates a high affinity for hydrolyzing this compound. This enzymatic reaction is a crucial step in its environmental degradation pathway. The Michaelis constant (K_m), which indicates the substrate concentration at which the reaction rate is half of the maximum, was found to be particularly low for this interaction, suggesting a strong binding affinity between the enzyme and this compound.

While direct, extensive studies on the inhibition or activation of a wide range of enzymes by this compound are limited, its derivatives have been noted for their biological activities. For example, certain derivatives have been shown to inhibit protein glycation. Furthermore, this compound itself is reported to activate glucokinase, an enzyme critical for glucose homeostasis. Glucokinase functions as a glucose sensor, and its activation can lead to increased glucose uptake and glycogen (B147801) synthesis, playing a role in regulating blood sugar levels. nih.gov

A study on a structurally related chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, provided insights into potential enzyme inhibition activities. This derivative showed inhibitory effects on glutathione (B108866) S-transferase (GST), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov While these findings pertain to a different molecule, they highlight the potential for compounds with a phenoxyacetate (B1228835) backbone to interact with key enzymes.

Table 1: Documented Enzymatic Interactions of this compound and a Related Derivative

| Compound | Enzyme | Interaction Type | K_m / K_i Value | Organism/System |

| This compound | Carboxylesterase | Substrate (Hydrolysis) | K_m = 1.4 ± 0.8 µM | Bacillus cereus SM3 |

| This compound | Glucokinase | Activation | Data not available | General |

| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Glutathione S-transferase (GST) | Inhibition | K_i = 14.19 ± 2.15 µM | Not specified |

| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Acetylcholinesterase (AChE) | Inhibition | K_i = 11.13 ± 1.22 µM | Not specified |

| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Butyrylcholinesterase (BChE) | Inhibition | K_i = 8.74 ± 0.76 µM | Not specified |

| Data presented for the chalcone derivative is for structural comparison and does not directly represent the activity of this compound. |

Receptor Binding Studies

The biological interactions of this compound extend to nuclear receptors. It has been identified as an agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). PPAR-γ is a ligand-inducible transcription factor that plays a central role in regulating adipogenesis, lipid metabolism, and maintaining metabolic homeostasis. nih.govfrontiersin.org The activation of PPAR-γ by agonists can influence the expression of a network of genes involved in these metabolic processes. nih.govresearchgate.net

Agonism of PPAR-γ is a mechanism shared by various therapeutic agents, particularly those used in managing metabolic disorders. nih.gov While this compound is cited as a PPAR-γ agonist, specific quantitative binding data, such as the dissociation constant (K_d), are not widely available in the reviewed literature. Such data would be essential to fully characterize the affinity and potency of its binding to the receptor.

Table 2: Receptor Interaction Profile for this compound

| Receptor | Interaction Type | Reported Effect | Quantitative Binding Data (e.g., K_d) |

| Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | Agonist | Activation of receptor, influencing gene networks for lipid metabolism and adipogenesis. | Not available in reviewed sources. |

Bioaccumulation and Environmental Fate Implications (Focus on Degradation Products)

This compound is primarily known in an environmental context as a key intermediate in the degradation of synthetic pyrethroid insecticides, such as etofenprox. herts.ac.uk Its environmental persistence is relatively low, with a reported half-life in soil ranging from 5 to 18.5 days. The degradation process involves both biotic and abiotic pathways, leading to the formation of several breakdown products.

The primary degradation pathways for this compound include oxidation and hydrolysis. These processes result in the formation of more polar metabolites, which have different environmental and toxicological profiles than the parent compound.

Key Degradation Products:

3-Phenoxybenzyl alcohol: Formed via the reduction of the ester group, this is another significant degradation product.

Ethanol (B145695): Produced during the hydrolysis of the ethyl ester bond.

The transformation of this compound into these products is significant for its environmental fate. The formation of 3-phenoxybenzoic acid is of particular concern due to its potential for increased toxicity to aquatic organisms and soil microbiota. The complete mineralization of these aromatic compounds can be carried out by certain microorganisms, such as Sphingobium wenxiniae JZ-1, which utilizes a novel dioxygenase to cleave the aromatic ring of 3-phenoxybenzoate. researchgate.net

Table 3: Major Degradation Products of this compound and Environmental Implications

| Degradation Product | Formation Pathway | Environmental/Toxicological Implication |

| 3-Phenoxybenzoic acid | Oxidation | Considered more toxic than the parent compound, this compound. herts.ac.uk |

| 3-Phenoxybenzyl alcohol | Reduction | A primary metabolite in the degradation pathway. |

| Ethanol | Hydrolysis | A common product of ester hydrolysis. |

Advanced Research Applications and Future Perspectives

Applications in Materials Science

The chemical architecture of ethyl 3-phenoxybenzoate and its derivatives lends itself to the construction of novel materials with tailored properties. Its use as a foundational component is being explored in polymers, electronics, and optoelectronics.

This compound serves as a key intermediate and building block in the chemical industry for manufacturing a variety of materials, including polymers. The ester and phenoxy groups provide reaction sites and influence the physical properties of the resulting macromolecules. Its derivatives are categorized as material building blocks for polymer science.

The phenoxybenzoate scaffold is a component in molecules designed for electronic and optoelectronic applications. While research on this compound itself is specific, derivatives containing the phenoxybenzoate group are relevant in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. These applications leverage the aromatic nature of the compound, which facilitates charge transport and influences the electronic properties of the material.

The structural characteristics of phenoxybenzoate esters are particularly relevant to the fields of liquid crystals and organic solar cells (OSCs).

In the realm of liquid crystals , molecules must possess a specific shape, typically long and rod-like (calamitic) or flat and disc-like (discotic), to form mesophases that exhibit properties of both liquids and solids. tcichemicals.com Research into novel esters of (E)-3-phenoxyacrylic acid, a compound structurally related to this compound, has demonstrated the formation of liquid crystalline phases. rsc.org The investigation of these materials using techniques like polarized light microscopy and differential scanning calorimetry reveals how molecular structure influences the formation and stability of these mesophases. rsc.org This suggests the potential of the phenoxybenzoate core as a key component in designing new liquid crystal materials.

In the field of organic solar cells (OSCs) , progress is driven by the rational design of new light-absorbing molecules, particularly non-fullerene acceptors (NFAs). escholarship.org Efficient OSCs require materials with specific energy levels, good miscibility, and appropriate crystallinity to facilitate exciton (B1674681) dissociation and charge transport, ultimately boosting power conversion efficiency. escholarship.orgnottingham.edu.cn While not a primary component in current record-holding devices, the phenoxybenzoate moiety can be incorporated into more complex donor or acceptor molecules. Its properties can be tuned to optimize the absorption spectrum and energy levels, which is crucial for creating efficient single-junction or tandem solar cells. nankai.edu.cn The development of new organic building blocks is essential for advancing OSC technology toward commercial viability. escholarship.org

Development of Novel Chemical Probes and Ligands

The this compound structure serves as a scaffold for developing specialized molecules like chemical probes and receptor ligands. Derivatives of this compound are being investigated for their ability to interact with biological targets. For instance, certain derivatives have been found to act as agonists for receptors such as peroxisome proliferator-activated receptor-gamma (PPARγ), which is significant in regulating metabolic pathways. This activity makes the phenoxybenzoate scaffold a promising starting point for designing novel ligands and probes to study and potentially modulate these biological systems.

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for predicting the behavior of chemical compounds, streamlining research and development by prioritizing experimental work. nih.gov Techniques like Density Functional Theory (DFT) are used to model molecular properties and predict outcomes.

Computational studies, particularly those using DFT, can provide significant insights into the reactivity and stability of molecules like this compound. By calculating various electronic parameters, scientists can predict a molecule's behavior in chemical reactions.

Studies on structurally similar liquid crystals, such as ethyl-p-azoxybenzoate, demonstrate how DFT can be used to determine key properties. scipublications.comresearchgate.net These properties, summarized in the table below, are crucial for understanding molecular stability and reactivity.

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the ability of a molecule to donate electrons. A higher HOMO energy suggests greater reactivity toward electrophiles. scipublications.com

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. researchgate.net

HOMO-LUMO Gap (ΔEH-L): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron to a higher energy state. researchgate.net

Hardness (η): A measure of resistance to deformation or change in electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." scipublications.com

The following interactive table details the types of parameters calculated in DFT studies to predict the stability and reactivity of complex organic molecules, using findings from related compounds to illustrate the methodology.

| Calculated Parameter | Significance for Reactivity and Stability | Example Trend from Related Azoxybenzoates scipublications.com |

| HOMO Energy | Indicates electron-donating ability; higher energy means more reactive to electrophiles. | p-azoxyphenetole > p-azoxyanisole > ethyl-p-azoxycinnamate > ethyl-p-azoxybenzoate |

| LUMO Energy | Indicates electron-accepting ability; lower energy means more reactive to nucleophiles. | Ethyl-p-azoxybenzoate has a lower LUMO energy than p-azoxyanisole. |

| HOMO-LUMO Gap (ΔEH-L) | A larger gap correlates with higher kinetic stability and lower chemical reactivity. | Ethyl-p-azoxybenzoate has a larger energy gap than p-azoxyanisole and p-azoxyphenetole. |

| Hardness (η) | Measures resistance to change in electron distribution. Harder molecules are less reactive. | Ethyl-p-azoxybenzoate is harder (more stable) than p-azoxyanisole and p-azoxyphenetole. |

By applying these computational models to this compound, researchers can predict its hydrolysis kinetics, stability under various conditions, and potential reaction pathways without extensive preliminary lab work. nih.gov

Green Chemistry Approaches in Phenoxybenzoate Synthesis and Degradation

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. This approach is highly relevant to the lifecycle of this compound, from its synthesis to its environmental degradation.

The conventional synthesis of this compound typically involves the esterification of 3-phenoxybenzoic acid with ethanol (B145695), often using a strong acid catalyst like sulfuric acid under reflux conditions. While effective, this method presents environmental and safety concerns associated with the use of corrosive acids and organic solvents.

In contrast, green chemistry offers more sustainable alternatives. Biocatalysis , the use of natural catalysts like enzymes, is a cornerstone of green synthesis. researchgate.net The enzymatic synthesis of esters, including compounds structurally similar to this compound, has been successfully demonstrated. google.comnih.govresearchgate.net For instance, lipases have been employed for the synthesis of various ethyl esters under mild, solvent-free conditions, which significantly reduces the environmental footprint of the process. nih.govresearchgate.net The application of immobilized enzymes further enhances sustainability by allowing for catalyst recovery and reuse. mdpi.com

The degradation of this compound and its primary metabolite, 3-phenoxybenzoic acid, is a critical area of research due to their persistence in the environment. Green chemistry principles are being applied to develop effective and environmentally friendly degradation methods.

Enzymatic hydrolysis is a key green degradation pathway. It has been shown that this compound can be hydrolyzed by carboxylesterases found in microorganisms such as Bacillus cereus. This enzymatic breakdown converts the ester into 3-phenoxybenzoic acid and ethanol.

Following hydrolysis, the focus shifts to the degradation of 3-phenoxybenzoic acid. Numerous studies have identified microorganisms capable of degrading this compound. Bacteria such as Pseudomonas pseudoalcaligenes and various Bacillus species have demonstrated the ability to utilize 3-PBA as a carbon and energy source, breaking it down into less harmful substances. researchgate.netnih.gov Co-cultures of different microbial strains have also been shown to enhance the degradation efficiency of pyrethroid metabolites. researchgate.net

Photocatalytic degradation represents another promising green chemistry approach. This advanced oxidation process utilizes semiconductor photocatalysts, such as titanium dioxide (TiO2), and light to generate highly reactive hydroxyl radicals that can mineralize organic pollutants. mdpi.com While specific studies on the photocatalytic degradation of this compound are limited, the successful application of this technology for the degradation of other aromatic compounds, including other esters and pollutants, suggests its potential for effectively breaking down phenoxybenzoates in contaminated water and soil. e3s-conferences.orgresearchgate.netmdpi.com The efficiency of photocatalysis can be influenced by factors such as pH, catalyst loading, and the presence of other substances in the environment. mdpi.com

Table 2: Green Chemistry Approaches for the Synthesis and Degradation of Phenoxybenzoates

| Process | Approach | Key Features |

| Synthesis | Biocatalysis (e.g., using lipases) | Mild reaction conditions, solvent-free options, high selectivity, reusable catalysts. |

| Degradation | Enzymatic Hydrolysis | Specific breakdown of the ester linkage by enzymes like carboxylesterases. |

| Degradation | Microbial Degradation | Utilization of microorganisms (e.g., Pseudomonas, Bacillus) to mineralize the compound. |

| Degradation | Photocatalysis | Use of light and a photocatalyst to generate reactive oxygen species for complete mineralization. |

Q & A

Q. What spectroscopic and chromatographic methods are recommended for identifying and quantifying Ethyl 3-phenoxybenzoate in complex mixtures?

- Methodology : Use Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification due to its high sensitivity for ester compounds. For quantification, pair High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to resolve co-eluting analytes. Confirm structural integrity via FT-IR (C=O stretch at ~1720 cm⁻¹) and NMR (characteristic aromatic protons at δ 7.2–7.8 ppm and ester ethyl group signals at δ 1.3–4.3 ppm) .

- Data Validation : Include internal standards (e.g., deuterated analogs) and calibration curves with R² > 0.99 to ensure reproducibility .

Q. How can researchers safely handle this compound in laboratory settings?

- Safety Protocol : Follow GHS hazard codes (H302, H315, H319, H335) . Use fume hoods for synthesis or handling to avoid inhalation. In case of skin contact, wash immediately with water and consult a physician .

- Waste Management : Hydrolyze the ester under alkaline conditions (1M NaOH, 60°C, 2 hours) to degrade it into 3-phenoxybenzoic acid and ethanol before disposal .

Q. What synthetic routes are most effective for producing this compound?

- Methodology :

- Route 1 : Esterification of 3-phenoxybenzoic acid with ethanol using H₂SO₄ as a catalyst (reflux at 80°C for 6 hours; yield ~85%) .

- Route 2 : Nucleophilic acyl substitution using 3-phenoxybenzoyl chloride and sodium ethoxide in anhydrous THF (room temperature, 12 hours; yield ~78%) .

- Purity Control : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 4:1) and purify via column chromatography .

Advanced Research Questions

Q. How do degradation pathways of this compound in environmental matrices affect its ecotoxicological impact?

- Degradation Analysis : Study hydrolysis (pH-dependent) and microbial degradation using soil slurry systems. LC-MS/MS can identify intermediates like 3-phenoxybenzoic acid, which exhibits higher toxicity than the parent compound .

- Ecotoxicity Testing : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) to compare parent and degradation products. Apply quantitative structure-activity relationship (QSAR) models to predict metabolite toxicity .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Data Reconciliation :

- Variable Control : Standardize test organisms (e.g., zebrafish embryo stages), exposure media (ISO water), and endpoints (mortality vs. sublethal effects).

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare studies. Address confounding factors (e.g., solvent carriers like DMSO) by including solvent controls .

- Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-academic sources) to identify trends in NOEC (No Observed Effect Concentration) values .

Q. How can computational chemistry optimize the design of derivatives with reduced environmental persistence?

- In Silico Approaches :

- DFT Calculations : Model hydrolysis kinetics (B3LYP/6-31G* level) to predict ester bond stability.

- Molecular Dynamics : Simulate interactions with soil enzymes (e.g., esterases) to identify substituents that enhance biodegradability .

- Validation : Synthesize top candidates and test degradation half-lives (t₁/₂) in OECD 301F ready biodegradability assays .

Q. What analytical challenges arise when studying Ethyl 3-phenoxybenoxybenzoate in multi-component systems, and how can they be mitigated?

- Challenge : Co-elution with structurally similar esters (e.g., methyl or propyl analogs) in GC-MS.

- Solution : Use tandem MS (MRM mode) with unique ion transitions (e.g., m/z 242 → 105 for this compound). For HPLC, employ a C18 column with gradient elution (acetonitrile/water) to improve resolution .

- Quantitative Recovery : Spike samples with isotopically labeled internal standards (e.g., this compound-d₅) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.